molecular formula C11H14N2O5S B014686 Tosyl-D-asparagine CAS No. 92142-18-2

Tosyl-D-asparagine

Cat. No. B014686
CAS RN: 92142-18-2
M. Wt: 286.31 g/mol
InChI Key: VZCCSZRICJFBSI-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Asparagine plays a critical role in biological systems as one of the amino acids involved in protein synthesis. Its derivative, "Tosyl-D-asparagine," involves the tosylation of the amine group on asparagine, which modifies its chemical and physical properties and affects its reactivity and interaction with other molecules.

Synthesis Analysis

The synthesis of asparagine derivatives, including tosylated forms, often involves complex organic synthesis pathways. For instance, Miyoshi et al. (1969) described the synthesis of optically active α-tosylamino-β-propiolactone from N-tosyl-L-asparagine, showcasing the intricate steps required to modify asparagine's structure (Miyoshi et al., 1969).

Molecular Structure Analysis

X-ray analyses and molecular dynamics studies have provided insights into the molecular structure of asparagine derivatives. Delbaere (1974) examined the crystal structures of asparagine-linked compounds, revealing the conformational aspects of the glucose-asparagine linkage, which could be relevant to understanding tosyl-D-asparagine's structure (Delbaere, 1974).

Chemical Reactions and Properties

Research on the chemical reactions involving asparagine and its derivatives often focuses on their reactivity and the formation of complex molecules. Spinola and Jeanloz (1970) synthesized asparagine derivatives as intermediates in glycopeptide synthesis, highlighting the reactive nature of these compounds and their potential for forming bonds with other molecules (Spinola & Jeanloz, 1970).

Physical Properties Analysis

The physical properties of asparagine derivatives can be influenced by their molecular structure and the presence of functional groups such as the tosyl group. Research by Menabue et al. (1989) on the coordination properties of tosylated amino acids highlights how modifications like tosylation can affect a compound's physical characteristics, including solubility and thermal stability (Menabue et al., 1989).

Scientific research applications

Biological Roles and Applications of Asparagine-Based CompoundsTosyl-D-asparagine is closely related to asparagine-based compounds, which are extensively studied for their biological significance and applications. Asparagine, a key amino acid, plays a vital role in various metabolic processes and is notably used in treating acute lymphoblastic leukemia (ALL) due to its ability to inhibit protein biosynthesis in lymphoblasts. Different isozymes of enzymes like L-asparaginase have been isolated from a range of organisms and are known for their critical roles in cancer treatment and other therapeutic applications (Batool, Makky, Jalal, & Yusoff, 2016).

Coordination Properties in ChemistryThe influence of the tosyl group, as in Tosyl-D-asparagine, on coordination properties is a subject of research, particularly in the context of metal ion interactions. Studies have explored how the 4-toluenesulphonyl group affects the coordination behavior of compounds like Tosyl-D-asparagine with metal ions like copper(II). These interactions are crucial in understanding the complex formation and stability, which are fundamental in various chemical and biochemical applications (Menabue, Saladini, & Morini, 1989).

Novel Applications in Polymer ScienceIn the field of polymer science, Tosyl-D-asparagine related compounds have led to significant advancements. For instance, novel amphiphilic graft copolymers composed of poly(asparagine) and poly(caprolactone) have been synthesized. These copolymers form micelle-like aggregates in aqueous solutions, indicating potential applications in drug delivery systems and nanotechnology. The synthesis and self-aggregation properties of these polymers represent a significant step forward in the development of biodegradable and biocompatible materials (Jeong, Kang, Yang, & Kim, 2003).

properties

IUPAC Name

(2R)-4-amino-2-[(4-methylphenyl)sulfonylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5S/c1-7-2-4-8(5-3-7)19(17,18)13-9(11(15)16)6-10(12)14/h2-5,9,13H,6H2,1H3,(H2,12,14)(H,15,16)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCCSZRICJFBSI-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tosyl-D-asparagine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.